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Introduction and Core ADME Properties

Ertugliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the

treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and

high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions

[1] [2]. The absorption, distribution, metabolism, and excretion profile of ertugliflozin has been extensively

characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in

patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to

meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients

with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a

comprehensive technical overview of ertugliflozin's ADME characteristics, incorporating quantitative data,

experimental methodologies, and clinical implications relevant to drug development professionals and

researchers.

Quantitative ADME Properties

Table 1: Comprehensive Pharmacokinetic Properties of Ertugliflozin
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Parameter Value Conditions/Notes Reference

Absolute Bioavailability ~100% Fasted conditions [1] [2]

Time to Peak (Tmax) 1 hour (fasted), 2

hours (fed)

5 mg and 15 mg doses [1] [2]

Protein Binding 93.6% Concentration-independent [2]

Apparent Volume of
Distribution (Vz/F)

215.3 L After oral administration [2]

Terminal Half-life (t1/2) 11-17 hours Range across studies [1] [2]

Apparent Clearance (CL/F) 178.7 mL/min After oral administration [2]

Fraction Unchanged in
Urine

1.5% of dose Renal excretion of parent drug [3] [2]

Fraction Unchanged in
Feces

33.8% of dose Likely from biliary excretion of

metabolites & hydrolysis

[2]

Table 2: Mass Balance and Metabolic Pathways of [¹⁴C]-Ertugliflozin After a Single 25 mg Oral Dose

Parameter Result Reference

Total Recovery 91.1% of administered dose [3]

Fecal Excretion 40.9% of dose [3]

Urinary Excretion 50.2% of dose [3]

Glucuronidation Pathway ~86% of clearance; 39.3% of dose in urine as
glucuronides

[4] [3] [5]

Oxidative Metabolism ~12% of clearance; 5.2% of dose in excreta [4] [3] [5]
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Parameter Result Reference

Primary Metabolites in
Plasma

Parent drug (49.9%), M4a (12.2%), M4c (24.1%) [3]

Metabolic Pathways and Enzymology

Ertugliflozin undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution

from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and

elimination routes of ertugliflozin.
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Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of Ertugliflozin. The primary

clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway

involving CYP3A4 [4] [3] [5].

Experimental Characterization of Metabolic Pathways

The metabolic fate of ertugliflozin was definitively characterized using the following experimental

approaches:

Human ADME Study: A single 25-mg oral dose of [¹⁴C]-ertugliflozin (100 µCi) was administered to

healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose.

Metabolite profiling and identification were performed using HPLC with radioactivity detection and

LC-MS/MS [3].

In Vitro Reaction Phenotyping: Studies were conducted using human liver microsomes (HLM) and

recombinant UGT and CYP enzymes. Enzyme kinetic parameters (Km and Vmax) were determined.

Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9),

fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].

Enzyme Mapping: Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7,

2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing

ertugliflozin [5].

Clinical Pharmacokinetics and Pharmacodynamics

Absorption and Food Effects

Ertugliflozin demonstrates rapid and complete absorption following oral administration. The exposure,

measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional

manner over the range of 0.5 to 300 mg [1]. Administration of ertugliflozin with a high-fat meal decreases

peak concentrations (Cmax) by approximately 29% and delays the time to peak concentration (Tmax) by one
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hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered

clinically relevant, supporting administration without regard to meals.

Pharmacodynamic Correlates

The primary pharmacodynamic effect of ertugliflozin is dose-dependent urinary glucose excretion

(UGE), which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, ertugliflozin

administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its

antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its

pharmacokinetic half-life of approximately 11-17 hours [1].

Special Populations and Drug Interactions

Renal and Hepatic Impairment

Renal Impairment: Patients with mild, moderate, or severe renal impairment experience a ≤70%

increase in ertugliflozin exposure compared to those with normal renal function. However, this

increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent

with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal

function [1].

Hepatic Impairment: In subjects with moderate hepatic impairment, a minimal decrease in AUC

(13%) was observed relative to subjects with normal hepatic function. This change is not clinically

relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment

[1].

Drug-Drug Interaction Potential

UGT Inhibitors: Coadministration with UGT inhibitors may increase ertugliflozin exposure. PBPK

modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase ertugliflozin
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exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically

significant enough to require dose adjustment.

CYP Inducers: Coadministration with rifampin (a broad-spectrum inducer) decreased ertugliflozin

AUC and Cmax by 39% and 15%, respectively. This reduction is not expected to substantially

compromise ertugliflozin efficacy [1].

Minimal Interaction Potential: Concomitant administration with metformin, sitagliptin, glimepiride,

or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of ertugliflozin

or the coadministered medications [1].

Experimental Protocols for Key ADME Studies

Human Mass Balance Study [3]

Objective: To determine the absorption, metabolism, and excretion of ertugliflozin in humans.
Design: Single-center, open-label study.

Participants: Healthy male subjects (n=6).
Intervention: Single oral 25-mg dose of [¹⁴C]-ertugliflozin (100 µCi).

Sample Collection: Blood, urine, and feces collected at predetermined intervals for up to 168 hours
post-dose.

Analytical Methods: Radioactivity counting by liquid scintillation counting (LSC); Metabolite profiling
using HPLC with radioactivity detection; Structural identification by LC-MS/MS and comparison with

synthetic standards.

In Vitro Reaction Phenotyping [5]

Objective: To characterize the enzymes involved in the metabolism of ertugliflozin.

Enzyme Systems: Human liver microsomes (HLM), recombinant UGTs, and recombinant CYPs.
Incubation Conditions:

UGT Assays: HLM or recombinant UGTs incubated with ertugliflozin (1-100 µM) and UDPGA
(5 mM) in Tris-HCl buffer (pH 7.5) containing MgCl₂ (8 mM) and alamethicin (25 µg/mL).

CYP Assays: HLM or recombinant CYPs incubated with ertugliflozin (1-100 µM) and NADPH
(1 mM) in potassium phosphate buffer (pH 7.4).

Kinetic Analysis: Measurement of metabolite formation rates to determine Km and Vmax.
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Chemical Inhibition: Use of isoform-selective inhibitors (tranilast for UGT1A9, fluconazole for

UGT2B7, ketoconazole for CYP3A4) to assess contribution of specific enzymes.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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